molecular formula C21H31N3O3 B600801 tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate CAS No. 1181267-36-6

tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

Cat. No. B600801
M. Wt: 373.50
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The compound also seems to have an imidazole ring, which is a type of heterocycle that is common in many important biological molecules .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . This allows for the determination of the exact arrangement of atoms in the molecule .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds :

    • The compound is an intermediate in the synthesis of biologically active compounds like crizotinib, which is used in targeted cancer therapies (Kong et al., 2016).
    • It is also important for synthesizing small molecule anticancer drugs. These compounds play a crucial role in overcoming drug resistance in cancer treatments (Zhang et al., 2018).
  • Intermediate in Pharmaceutical Synthesis :

    • It serves as a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer (Wang et al., 2015).
    • The compound is used in the asymmetric synthesis of intermediates for nociceptin antagonists, which are significant in pain management and opioid receptor modulation (Jona et al., 2009).
  • Chemical Sensing and Detection :

    • Imidazole derivatives of the compound have been developed as luminescent sensors for detecting cyanide and mercury ions, highlighting its utility in chemical sensing applications (Emandi et al., 2018).
  • Electronic and Optical Properties in Polymers :

    • The benzimidazole unit of this compound has been used to study the electronic and optical properties of donor-acceptor-donor type polymers, which are important for electronic device applications (Ozelcaglayan et al., 2012).
  • Synthesis of Novel Radioprotectors :

    • Nitroxyl compounds related to tert-butyl benzimidazole derivatives have been investigated as potential radioprotection drugs, which are important in reducing radiation damage during cancer treatments (Qin et al., 2009).

Future Directions

Future research could involve further exploration of the potential uses of this compound, particularly if it shows promising biological activity .

properties

IUPAC Name

tert-butyl 4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-5-26-15-14-24-18-9-7-6-8-17(18)22-19(24)16-10-12-23(13-11-16)20(25)27-21(2,3)4/h6-9,16H,5,10-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBGIVZZFISEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

In a reaction vessel, 4-(1H-benzoimidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester (1.5 g) prepared in the Example 10, toluene (10 mL) and potassium hydroxide (0.8 g) were introduced, and temperature of the mixture was controlled to 50° C. or more. To the mixture, ethoxyethanol methane sulfonate (1.3 g) was added, and then, it was stirred at the same temperature until the reaction was completed. After the reaction was completed, distilled water (10 mL) was added to separate layers, and then an organic layer was condensed to obtain 4-[1-(2-ethoxyethyl)-1H-benzoimidazol-2-yl]-piperidine-1-carboxylic acid tert-butyl ester (1.7 g, 91%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
ethoxyethanol methane sulfonate
Quantity
1.3 g
Type
reactant
Reaction Step Two

Citations

For This Compound
1
Citations
SJ Collier, X Wu, Z Poh, GA Rajkumar… - Synthetic …, 2011 - Taylor & Francis
A new and efficient synthesis of the non-sedating histamine H1 receptor antagonist Bilastine is reported. The new route employs a convergent strategy, with a longest linear sequence of …
Number of citations: 12 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.